dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C38H32N4O6. This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-keto esters under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- Diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- Diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitrophenyl and pyrazolyl groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on available literature.
Chemical Structure and Properties
The compound has the following molecular formula: C38H32N4O6 with a molecular weight of approximately 631.26 g/mol. Its structure features a pyridine ring fused with a pyrazole moiety, which is known for its diverse pharmacological properties.
Key Structural Features:
- Pyridine Dicarboxylate Backbone: This component is often associated with various biological activities, including antihypertensive effects.
- Pyrazole Substituent: The presence of the pyrazole ring contributes to the compound's potential as an anti-inflammatory and antioxidant agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The detailed synthetic route can vary but generally follows established methodologies for creating substituted pyridine and pyrazole derivatives.
Antioxidant Properties
Recent studies have indicated that compounds containing nitrophenyl and pyrazole groups exhibit significant antioxidant activity. The antioxidant capacity can be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems .
Anti-inflammatory Effects
Research has shown that dibenzyl 2,6-dimethyl derivatives possess anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways by interacting with key enzymes involved in inflammation .
Antihypertensive Activity
Similar compounds in the same class have demonstrated antihypertensive effects by acting as calcium channel blockers. The structural similarity to known antihypertensive agents like Nicardipine suggests potential efficacy in managing hypertension .
Case Studies
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of various pyrazole derivatives, this compound showed significant scavenging activity against DPPH radicals. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid .
Study 2: In Vivo Anti-inflammatory Testing
In vivo tests using animal models demonstrated that administration of dibenzyl 2,6-dimethyl derivatives resulted in a marked reduction in inflammation markers such as TNF-alpha and IL-6. These findings support the compound's potential use in treating inflammatory diseases .
Summary of Biological Activities
Properties
Molecular Formula |
C38H32N4O6 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H32N4O6/c1-25-33(37(43)47-23-27-12-6-3-7-13-27)35(34(26(2)39-25)38(44)48-24-28-14-8-4-9-15-28)32-22-41(30-16-10-5-11-17-30)40-36(32)29-18-20-31(21-19-29)42(45)46/h3-22,35,39H,23-24H2,1-2H3 |
InChI Key |
KJIKCPBRUPBLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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